molecular formula C12H14Cl3N5O3S B11707238 N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea

N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea

Cat. No.: B11707238
M. Wt: 414.7 g/mol
InChI Key: QAKLULBVOFIQHE-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea is a complex organic compound with a unique structure that includes multiple functional groups such as urea, trichloroethyl, and nitroaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea typically involves multiple steps. One common route starts with the reaction of 3-nitroaniline with a carbothioylating agent to form the intermediate 3-nitroanilino carbothioyl compound. This intermediate is then reacted with 2,2,2-trichloroethyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The trichloroethyl group can also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)urea
  • 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide)

Uniqueness

N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of trichloroethyl and nitroaniline moieties in a single molecule provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C12H14Cl3N5O3S

Molecular Weight

414.7 g/mol

IUPAC Name

1,1-dimethyl-3-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]urea

InChI

InChI=1S/C12H14Cl3N5O3S/c1-19(2)11(21)18-9(12(13,14)15)17-10(24)16-7-4-3-5-8(6-7)20(22)23/h3-6,9H,1-2H3,(H,18,21)(H2,16,17,24)

InChI Key

QAKLULBVOFIQHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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